molecular formula C3H5Br3 B1194335 1,1,3-Tribromopropane CAS No. 23511-78-6

1,1,3-Tribromopropane

Cat. No.: B1194335
CAS No.: 23511-78-6
M. Wt: 280.78 g/mol
InChI Key: PYTGCWNMUAUPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,3-Tribromopropane (CAS 23511-78-6) is a polyhalogenated alkane with the molecular formula C₃H₅Br₃ and a molecular weight of 280.78 g/mol . Its value in organic synthesis stems from the distinct reactivity of its three bromine atoms: two are positioned on the same terminal carbon (a gem-dibromide), and one is at the opposite end of the three-carbon chain . This specific arrangement allows researchers to perform selective substitution and elimination reactions, providing pathways to a variety of functionalized molecules. The compound is particularly useful as a precursor for forming C3-bridged compounds and for intramolecular cyclization reactions to create cyclopropane derivatives . The differential reactivity between the primary bromine at the C3 position and the geminal dibromide at the C1 position is a key area for mechanistic studies and strategic synthesis planning, enabling access to various isomers of dibromopropene through dehydrobromination . This compound is one of several structural isomers of tribromopropane, each with unique properties and reactivity . This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3-tribromopropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br3/c4-2-1-3(5)6/h3H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGCWNMUAUPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946230
Record name 1,1,3-Tribromopropane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23511-78-6
Record name 1,1,3-Tribromopropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023511786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,3-Tribromopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1,1,3 Tribromopropane

Established Synthetic Routes to 1,1,3-Tribromopropane

Detailed, peer-reviewed synthetic routes specifically for this compound are not well-documented. However, based on fundamental organic chemistry principles, several pathways can be hypothesized.

Direct Bromination Processes and Conditions

Direct bromination of a propane (B168953) backbone would likely lead to a mixture of brominated propanes, and achieving high selectivity for the 1,1,3-isomer would be challenging. Free-radical bromination of alkanes, typically initiated by UV light, is a known method for introducing bromine atoms. ucsb.edumasterorganicchemistry.com However, this process often yields a variety of products. For instance, the radical bromination of propane can produce both 1-bromopropane (B46711) and 2-bromopropane. ucsb.eduyoutube.com Further bromination would lead to a complex mixture of di- and tri-brominated isomers, making the isolation of pure this compound difficult. The selectivity of bromination is influenced by the stability of the radical intermediate (tertiary > secondary > primary), which does not favor the formation of the 1,1,3-isomer. youtube.comyoutube.com

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions offer a potential, more controlled route. chemguide.co.uk This would likely involve a precursor molecule with leaving groups at the C1 and C3 positions, which could then be substituted by bromide ions. For example, starting with a diol like 1,3-propanediol, one could potentially convert the hydroxyl groups to good leaving groups for subsequent substitution. However, the introduction of two bromine atoms onto the same carbon (C1) via standard nucleophilic substitution on a propane backbone is not a straightforward process.

Another hypothetical pathway could involve the reaction of a suitable precursor like 1,3-dibromopropane (B121459) with a brominating agent under conditions that favor geminal dibromination at one of the terminal carbons. Research into the selective nucleophilic substitution of 1,3-dibromopropane has been conducted, though the focus is often on forming other functional groups. oriprobe.com

Transformations from Precursors and Related Compounds

The synthesis of this compound could potentially be achieved from precursors that already contain the desired carbon skeleton and some of the bromine atoms. For example, the addition of hydrogen bromide to 3-bromo-1-propyne in a manner that yields the 1,1-dibromo product at the terminal carbon is a plausible, though not specifically documented, route. Another potential precursor could be 3-bromopropionaldehyde, which could undergo a reaction to convert the carbonyl group into a gem-dibromide.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Due to the lack of established synthetic routes for this compound in the available literature, there is no specific information regarding the optimization of reaction parameters to enhance its yield and selectivity. The following sections are therefore based on general principles of organic synthesis optimization.

Influence of Solvents and Catalysts in this compound Synthesis

In hypothetical synthetic routes, the choice of solvent would be critical. For radical brominations, non-polar solvents like carbon tetrachloride have been traditionally used. orgsyn.org For nucleophilic substitution reactions, the choice of solvent (polar aprotic vs. polar protic) would depend on the specific mechanism (SN1 vs. SN2) and the nature of the substrate and nucleophile. chemguide.co.uk Catalysts, such as radical initiators (e.g., AIBN) for bromination or phase-transfer catalysts for nucleophilic substitutions, could potentially influence the reaction's efficiency and selectivity. liberty.edu

Temperature and Pressure Effects on Reaction Outcomes

Temperature is a crucial parameter in controlling the selectivity of bromination reactions. Higher temperatures can lead to a decrease in selectivity. orgsyn.org In nucleophilic substitution reactions, temperature affects the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote side reactions like elimination. Pressure is less commonly a critical parameter for these types of liquid-phase reactions unless gaseous reactants are involved.

Novel Synthetic Strategies for this compound Derivatization

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of specialized pharmaceuticals and agrochemicals. Its value stems from the distinct reactivity of its bromine atoms—two located on a terminal carbon (a gem-dibromide) and one on the other end of the propane chain. This arrangement allows for selective substitution and elimination reactions, opening pathways to a variety of functionalized molecules.

Research into the derivatization of this compound focuses on leveraging its unique structure for the synthesis of complex molecules, such as cyclopropane (B1198618) derivatives and unsaturated compounds. The presence of bromine atoms at both the C1 and C3 positions makes it a key precursor for forming C3-bridged compounds.

Dehydrobromination Reactions

One of the primary strategies for the derivatization of this compound is dehydrobromination. This elimination reaction, typically carried out using a strong base, removes a hydrogen atom and a bromine atom to form an alkene. The specific product formed depends on which hydrogen and bromine atoms are removed, a process that can be controlled by the choice of base and reaction conditions.

The differential reactivity of the primary (C3) versus the geminal (C1) bromine atoms allows for strategic synthesis. Potential dehydrobromination products include various isomers of dibromopropene. For instance, elimination involving the C3 bromine can lead to the formation of 3,3-dibromoprop-1-ene, while elimination involving a C1 bromine can yield isomers of 1,1-dibromopropene.

Table 1: Potential Dehydrobromination Products of this compound

Starting Material Reagent/Condition Potential Product(s) Product Structure
This compound Base (e.g., KOH) 1,1-Dibromo-1-propene CH3-CH=C(Br)2
This compound Base (e.g., KOH) 3,3-Dibromo-1-propene Br2C=CH-CH3 (via rearrangement) or H2C=CH-CH(Br)2

Intramolecular Cyclization: Synthesis of Bicyclic Derivatives

The 1,3-disposition of bromine atoms in this compound makes it a suitable candidate for intramolecular cyclization reactions to form highly strained ring systems, such as cyclopropane and bicyclobutane derivatives. These reactions often involve the use of organometallic reagents or reducing agents to facilitate the formation of a new carbon-carbon bond.

For example, treatment with a strong base or a metal like zinc can induce an intramolecular Wurtz-type reaction. This process would involve the formation of a carbanion or organometallic intermediate that attacks the other carbon bearing a bromine atom, displacing it to close the ring. The resulting product would be a brominated cyclopropane, a valuable building block for further synthesis. The synthesis of 1,3-disubstituted bicyclo[1.1.0]butanes, for instance, can be achieved via the transannular cyclization of cyclobutyl carbanions, a pathway that highlights the utility of 1,3-dihalo precursors in generating strained bicyclic systems. wikipedia.org

Table 2: Potential Cyclization Products from this compound

Starting Material Reagent/Condition Potential Product Product Structure
This compound Reducing Metal (e.g., Zn) 1-Bromocyclopropane c-(CHBr)(CH2)2

These derivatization strategies underscore the synthetic potential of this compound as a precursor for a range of functionalized and structurally complex organic molecules. Future research may further expand the library of derivatives accessible from this versatile compound.

Reactivity and Mechanistic Investigations of 1,1,3 Tribromopropane

Nucleophilic Substitution Reactions Involving 1,1,3-Tribromopropane

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a bromide ion, by an electron-rich nucleophile. docbrown.info The structure of this compound presents two distinct sites for nucleophilic attack: the primary carbon at the C3 position and the sterically hindered carbon at the C1 position, which bears two bromine atoms.

Regioselectivity in the nucleophilic substitution of this compound is heavily influenced by the reaction mechanism (SN1 or SN2) and the nature of the substrate. dalalinstitute.comdalalinstitute.com

C3 Position: The single bromine atom at the C3 position is on a primary carbon. This site is relatively unhindered and is thus more susceptible to attack via an SN2 mechanism. chemicalnote.com In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group in a single, concerted step. byjus.com This backside attack leads to an inversion of stereochemistry at the reaction center.

C1 Position: The C1 position is a gem-dihalo center, meaning it has two bromine atoms attached. This arrangement presents significant steric hindrance, making an SN2 reaction at this site highly unfavorable. chemicalnote.com Substitution at this position, if it occurs, is more likely to proceed through an SN1-type mechanism. This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.com The stability of the resulting carbocation is a key factor. masterorganicchemistry.com

Ambident nucleophiles, which possess more than one potential attacking atom, can exhibit regioselectivity based on the reaction conditions. dalalinstitute.com According to the Hard-Soft Acid-Base (HSAB) principle, a hard nucleophilic center would preferentially attack a harder electrophilic center (like a carbocation in an SN1 reaction), while a softer nucleophilic center would favor attack at a softer electrophile (like the carbon in an SN2 reaction). dalalinstitute.comdalalinstitute.com

The table below summarizes the expected regioselectivity based on the reaction mechanism.

Reaction SiteMechanismSteric HindranceCarbocation StabilityFavored Condition
C3-BrSN2LowN/A (concerted)Strong nucleophile, aprotic solvent
C1-BrSN1HighStabilized by resonance (if applicable)Weak nucleophile, protic solvent

The kinetics of substitution reactions provide insight into the underlying mechanism. chemicalnote.com

SN2 Kinetics: Reactions proceeding via an SN2 pathway are bimolecular, meaning the reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile. byjus.comyoutube.com The rate law is expressed as: Rate = k[R-X][Nu:]. chemicalnote.com Substitution at the C3 position is expected to follow second-order kinetics. youtube.com

SN1 Kinetics: SN1 reactions are unimolecular, where the rate-determining step is the formation of the carbocation. masterorganicchemistry.com Therefore, the reaction rate depends only on the concentration of the substrate. byjus.comyoutube.com The rate law is: Rate = k[R-X]. chemicalnote.com Any substitution occurring at the sterically hindered C1 position would likely exhibit first-order kinetics. youtube.com

Factors such as the strength of the nucleophile, the nature of the solvent (polar protic vs. polar aprotic), and temperature can be manipulated to favor one mechanistic pathway over the other, thereby influencing the reaction kinetics. dalalinstitute.comdalalinstitute.com

Elimination Reactions Forming Unsaturated Derivatives from this compound

Elimination reactions of haloalkanes, known as dehydrobromination, involve the removal of a hydrogen atom and a bromine atom from adjacent carbons to form an alkene. byjus.com These reactions compete with nucleophilic substitutions. dalalinstitute.com

The dehydrobromination of this compound can yield a variety of unsaturated products, depending on which hydrogen and bromine atoms are eliminated.

Elimination involving C2 and C3: Removal of HBr from the C2 and C3 positions would lead to the formation of 1,1-dibromo-2-propene .

Elimination involving C1 and C2: Elimination of HBr from the C1 and C2 positions can produce 3-bromo-1-propyne (propargyl bromide) or its isomer bromoallene , as seen in the dehydrobromination of the related 1,2,3-tribromopropane (B147538). smolecule.comosti.gov Further elimination could potentially lead to other unsaturated species. The specific product distribution is highly dependent on the reaction conditions, particularly the base used.

Dehydrobromination can proceed through two primary mechanisms: E2 and E1. byjus.commasterorganicchemistry.com

E2 Mechanism: This is a bimolecular, one-step process where a strong base removes a proton, and the bromide leaving group departs simultaneously. dalalinstitute.com The reaction requires a specific anti-periplanar geometry between the hydrogen and the leaving group. iitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. byjus.com Given that this compound has primary and secondary hydrogens, E2 is a likely pathway, especially with strong, sterically hindered bases. iitk.ac.in

E1 Mechanism: This is a unimolecular, two-step process that begins with the formation of a carbocation intermediate, followed by deprotonation by a weak base to form the double bond. byjus.comyoutube.com The rate is dependent only on the substrate concentration. masterorganicchemistry.com This pathway often competes with SN1 reactions and is favored by polar protic solvents and weaker bases. iitk.ac.in

The choice between E1 and E2 is influenced by the strength of the base, the solvent, and the structure of the substrate. masterorganicchemistry.com For this compound, the use of a strong, non-nucleophilic base would favor E2 elimination, while weaker bases in polar protic solvents could lead to a mixture of E1 and SN1 products. iitk.ac.in

Radical Chemistry and Photochemical Transformations of this compound

The C-Br bonds in this compound can undergo homolytic cleavage when subjected to heat or ultraviolet (UV) light, initiating radical reactions. docbrown.info

The initiation step involves the breaking of a C-Br bond to form a bromine radical and a bromopropyl radical. The relative weakness of the C-Br bond compared to C-H or C-C bonds makes this the most likely initiation event. docbrown.info The stability of the resulting alkyl radical influences the position of the initial cleavage. In propane (B168953), the secondary free radical is more stable than the primary one. vaia.com Therefore, homolytic cleavage is more likely to occur at a secondary or tertiary carbon if available. In this compound, radical formation could occur at C1, C2, or C3.

The subsequent propagation steps involve the reaction of these radicals with other molecules to form new products and regenerate radicals, continuing the chain reaction. vaia.com For instance, a bromine radical can abstract a hydrogen atom from another this compound molecule. The selectivity of this abstraction depends on the stability of the resulting carbon radical. pearson.comstackexchange.com

Photochemical transformations are initiated by the absorption of UV light, which can lead to the photodissociation of the C-Br bond. pnas.orgoup.com The study of bromoalkane photolysis shows that this process generates bromine atoms and alkyl radicals, which can then recombine or react with the solvent or other species present in the reaction mixture. pnas.org The complex mixture of potential radicals that can be formed from this compound suggests that its photochemical decomposition would likely yield a diverse range of products.

Free Radical Addition and Elimination Processes

The reactivity of this compound is significantly influenced by the presence of three bromine atoms, which polarize the carbon-halogen bonds and serve as leaving groups in various reactions. Halogenated compounds like this compound can undergo nucleophilic substitution and elimination reactions. acs.org The mechanism of these reactions can proceed through cationic, anionic, or radical pathways. acs.org

Free radical processes involving haloalkanes are often initiated by the homolytic cleavage of a carbon-halogen bond. In the case of this compound, this would lead to the formation of a bromo-propyl radical and a bromine radical. These radical intermediates are highly reactive and can participate in a cascade of subsequent reactions. For instance, radical bromination can be initiated by UV light. Studies on related compounds show that radical addition-elimination reactions can occur under visible light, generating radical species that propagate a chain reaction. organic-chemistry.org The cleavage of bonds in such reactions can be either ionic or involve free radicals. aston.ac.uk

Light-Induced Reactivity Studies

The presence of carbon-bromine bonds in this compound makes it susceptible to light-induced reactions. Irradiation, often with UV or visible light, provides the necessary energy to induce homolytic fission of the C-Br bond, generating radical intermediates. nih.gov The photochemical behavior is a key aspect of its reactivity profile.

Studies have demonstrated that light can initiate and sustain radical reactions in halogenated compounds. For example, decarboxylative halogenation reactions can be promoted by irradiation with a tungsten lamp, which facilitates the formation of alkyl bromides. nih.gov In other systems, visible light, in conjunction with a photocatalyst, can induce the generation of sulfonyl radicals that react with allyl bromides. organic-chemistry.org During such light-induced reactions involving allyl bromide, the formation of 1,2,3-tribromopropane has been observed as a byproduct, indicating that radical addition of bromine to the double bond occurs. organic-chemistry.org The application of light can sometimes lead to excessive radical bromination on aliphatic chains. nih.gov

Pyrolysis and Thermal Decomposition Studies of this compound

The thermal stability and decomposition pathways of halogenated hydrocarbons are of significant interest. While specific pyrolysis data for this compound is limited, studies on structurally similar compounds, such as isomers and related polybrominated substances, provide insight into its expected behavior at elevated temperatures. For instance, the related compound 1,2,3-tribromopropane is noted to have a decomposition onset at approximately 205°C.

Identification of Decomposition Products

The pyrolysis of brominated propane derivatives typically yields a mixture of smaller, unsaturated molecules and hydrogen bromide. In studies on the pyrolysis of tris(2,3-dibromopropyl) phosphate (B84403), a flame retardant which decomposes to release brominated species, the major products included 1,2,3-tribromopropane and a variety of brominated propenes. oup.comscite.aiakjournals.com

Based on these analogous studies, the thermal decomposition of this compound is expected to produce a range of products resulting from elimination and rearrangement reactions.

Table 1: Potential Decomposition Products from Pyrolysis of Brominated Propanes

Product Name Formula Formation Pathway
cis-1,3-Dibromopropene C₃H₄Br₂ Elimination
trans-1,3-Dibromopropene C₃H₄Br₂ Elimination
2,3-Dibromopropene-1 C₃H₄Br₂ Elimination/Rearrangement
3-Bromopropene-1 C₃H₅Br Elimination
Hydrogen Bromide HBr Dehydrobromination

This table is based on products identified from the pyrolysis of related compound tris(2,3-dibromopropyl) phosphate, which gives 1,2,3-tribromopropane as a primary product. oup.com

Proposed Thermal Reaction Mechanisms and Additive Effects

The thermal decomposition of polybrominated alkanes is believed to proceed through complex radical and/or ionic mechanisms. One proposed first step in the decomposition of tris(2,3-dibromopropyl) phosphate is dehydrobromination, which is the elimination of HBr. akjournals.com This is followed by the formation of phosphoric acid and subsequent reactions, such as the addition of hydrogen bromide to unsaturated intermediates, which accounts for the variety of bromopropenes and 1,2,3-tribromopropane observed as products. akjournals.com Another proposed mechanism involves the intermolecular transfer of a halogen atom. oup.com

The distribution of pyrolysis products can be significantly altered by the presence of additives. oup.com Studies on the pyrolysis of tris(2,3-dibromopropyl) phosphate demonstrated that different additives could steer the reaction toward specific products. oup.com

Table 2: Effect of Additives on Pyrolysis Products of Tris(2,3-dibromopropyl) phosphate

Additive Effect on 1,2,3-tribromopropane Yield Effect on Other Major Products
Phosphoric Acid Decreased Increased yields of 3-bromopropene-1 and 1,3-dibromopropene. oup.com
Sodium Acetate Decreased Markedly increased yield of 2,3-dibromopropene. oup.com
Sodium Phosphates No significant change reported Induced substantial changes in the yields of 2,3-dibromopropene-1 and cis-1,3-dibromopropene. oup.com

Data from a study on the pyrolysis of tris(2,3-dibromopropyl) phosphate. oup.com

Comparative Reactivity Studies of this compound with Related Haloalkanes

The reactivity of this compound is best understood when compared with its isomers and other haloalkanes. The specific placement of halogen atoms significantly influences steric and electronic effects, which in turn dictate chemical behavior and biological activity. For example, this compound has bromine atoms on the first and third carbons, creating a different steric and electronic environment compared to 1,2,3-tribromopropane, where the halogens are on adjacent carbons.

In enzymatic degradation studies, haloalkane dehalogenases show different affinities and turnover rates for various halopropanes. Generally, brominated propanes exhibit higher catalytic rates (kcat) and lower Michaelis constants (KM), indicating higher affinity, compared to their chlorinated counterparts. rug.nl For example, the dehalogenase DadB from Alcanivorax dieselolei B-5 shows a preference for brominated substrates over chlorinated ones. plos.org The enzyme DhaA from Rhodococcus rhodochrous slowly dehalogenates 1,2,3-trichloropropane (B165214), but shows no significant activity towards 1,2-dichloropropane. rug.nl This highlights the enzyme's sensitivity to the substitution pattern.

Comparative genotoxicity studies have also been conducted. A study comparing this compound (TBP) and 1,2-dibromopropane (B165211) (DBP) with the known carcinogen 1,2-dibromo-3-chloropropane (B7766517) (DBCP) found that TBP was positive in inducing DNA damage in in vitro assays. researchgate.net However, unlike DBCP, neither TBP nor DBP induced tumors in fish models, suggesting differences in metabolic activation or carcinogenic potential. researchgate.net

Table 3: Comparative Reactivity and Properties of Halopropanes

Compound Context of Comparison Observation Reference
This compound Genotoxicity Positive for DNA damage in vitro, but did not induce tumors in fish. researchgate.net
1,2,3-Tribromopropane Physical Properties Exhibits a higher boiling point (222.1°C) and melting point (16.9°C) compared to other isomers, reflecting its molecular symmetry.
1,2,3-Trichloropropane Enzymatic Degradation Poorly degraded by haloalkane dehalogenase DhaA, with a high KM value. rug.nl
1,3-Dibromopropane (B121459) Enzymatic Degradation Serves as a good substrate for haloalkane dehalogenase DhaA, with product release being the rate-limiting step. rug.nl
Brominated vs. Chlorinated Alkanes Pyrolysis In the co-pyrolysis of mixed halogenated phosphates, the transfer of a bromine atom occurs more readily than that of a chlorine atom. oup.com

| Brominated vs. Chlorinated Alkanes | Enzymatic Degradation | Haloalkane dehalogenases generally show higher activity towards brominated alkanes than the corresponding chlorinated analogs. | rug.nlplos.org |

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
1,2,3-tribromopropane
1,2-dibromo-3-chloropropane
1,2-dibromopropane
1,3-dibromopropene
2,3-dibromopropene-1
3-bromopropene-1
Allyl bromide
Benzene (B151609)
Bromine
Carbon tetrachloride
cis-1,3-Dibromopropene
Hydrogen bromide
Phosphoric acid
Propane
Propene
Sodium acetate
Sodium phosphates
trans-1,3-Dibromopropene
Triallyl phosphate
Tris(2,3-dibromopropyl) phosphate
1,2,3-Trichloropropane
1,2-Dichloropropane
1,3-Dichloropropane

Advanced Spectroscopic and Structural Elucidation of 1,1,3 Tribromopropane

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of 1,1,3-tribromopropane, providing definitive information on the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound (C₃H₅Br₃) is predicted to exhibit three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. The structure, Br₂CH-CH₂-CH₂Br, dictates a specific splitting pattern due to spin-spin coupling between adjacent protons.

H-1 (CHBr₂): The single proton on the first carbon (C-1) is adjacent to the two protons on the second carbon (C-2). According to the n+1 rule, its signal is expected to be split into a triplet. Due to the strong deshielding effect of the two directly attached bromine atoms, this proton is expected to resonate at the lowest field (highest chemical shift) compared to the other protons.

H-2 (-CH₂-): The two protons on the central carbon (C-2) are coupled to the proton on C-1 and the two protons on C-3. This complex coupling environment (1 proton on one side, 2 on the other) would likely result in a complex multiplet, often approximated as a quintet. These protons are less deshielded than H-1 and H-3.

H-3 (-CH₂Br): The two protons on the third carbon (C-3) are adjacent to the two protons on C-2, resulting in a triplet. These protons are attached to a carbon bearing one bromine atom, so their chemical shift would be downfield from a standard alkane but upfield from the H-1 proton.

The integration of these signals would confirm the proton count for each environment, yielding a ratio of 1:2:2 for the H-1, H-2, and H-3 signals, respectively.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Splitting PatternIntegration
H-1 (Br₂CH)~5.5 - 6.0Triplet (t)1H
H-2 (-CH₂-)~2.5 - 3.0Multiplet / Quintet (m/q)2H
H-3 (-CH₂Br)~3.5 - 4.0Triplet (t)2H

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show three distinct signals, one for each of the non-equivalent carbon atoms. The chemical shifts are heavily influenced by the number of attached bromine atoms.

C-1 (CHBr₂): This carbon is bonded to two electronegative bromine atoms, which causes a significant downfield shift. However, the "heavy atom effect" of bromine can partially counteract this deshielding. Its chemical shift would be distinct but potentially less downfield than might be expected based solely on electronegativity.

C-2 (-CH₂-): This carbon is beta to three bromine atoms (two on C-1 and one on C-3). It experiences a moderate downfield shift due to the inductive effects of the neighboring halogens.

C-3 (-CH₂Br): Bonded to a single bromine atom, this carbon will be shifted downfield from a typical alkane carbon but upfield relative to C-1.

The observation of three unique carbon signals provides conclusive evidence for the 1,1,3-substitution pattern and rules out more symmetric isomers like 1,2,3-tribromopropane (B147538). While specific experimental data is not publicly available, PubChem does list the existence of a ¹³C NMR spectrum for this compound. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CHBr₂)~35 - 45
C-2 (-CH₂-)~40 - 50
C-3 (-CH₂Br)~30 - 40

Two-dimensional (2D) NMR experiments are powerful tools for confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the proton connectivity. It would show cross-peaks connecting H-1 with H-2, and H-2 with H-3, confirming the propane (B168953) backbone sequence. The absence of a cross-peak between H-1 and H-3 would verify that they are not on adjacent carbons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. researchgate.net The HMQC/HSQC spectrum of this compound would show three cross-peaks: one connecting the H-1 signal to the C-1 signal, a second connecting the H-2 signal to the C-2 signal, and a third linking the H-3 signal to the C-3 signal. This provides an unambiguous assignment of both the proton and carbon spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton. Key expected correlations would include:

The H-1 proton showing a cross-peak to C-2.

The H-2 protons showing cross-peaks to C-1 and C-3.

The H-3 protons showing a cross-peak to C-2.

Together, these 2D techniques provide irrefutable evidence for the this compound structure and can also help identify any isomeric impurities.

The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. While specific coupling constants for this compound are not readily found in the literature, analysis of these values would provide insight into the preferred rotational conformations (rotamers) of the molecule.

For instance, the coupling constant between H-1 and H-2 (³J₁₂) and between H-2 and H-3 (³J₂₃) would vary depending on the rotational state around the C1-C2 and C2-C3 bonds. By comparing observed coupling constants to those predicted for different staggered conformations (gauche and anti), researchers can determine the relative populations of these rotamers in solution. cdnsciencepub.com This type of analysis has been performed in detail on the related isomer, 1,2,3-tribromopropane, to elucidate its conformational equilibrium in various solvents. docbrown.infochemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Structure

The IR and Raman spectra of this compound would be characterized by several key vibrational modes. By comparison with related molecules like 1-bromopropane (B46711) and 1,3-dibromopropane (B121459), the expected absorption regions can be predicted.

C-H Stretching: Aliphatic C-H stretching vibrations are expected to appear in the region of 2850-3000 cm⁻¹. The methine (CH) and methylene (B1212753) (CH₂) groups of this compound would have characteristic absorptions here.

C-H Bending: Methylene scissoring and bending vibrations typically occur around 1470-1430 cm⁻¹.

C-Br Stretching: The most characteristic vibrations for this molecule are the carbon-bromine stretches. These are strong absorptions that appear in the fingerprint region of the spectrum, typically between 750 and 500 cm⁻¹. The presence of both a CHBr₂ group and a CH₂Br group would likely lead to multiple distinct C-Br stretching bands, providing a unique fingerprint for the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity
C-H Stretch (sp³ CH, CH₂)2850 - 3000Medium to Strong
CH₂ Bend (Scissoring)1430 - 1470Medium
C-Br Stretch500 - 750Strong

The complete vibrational spectrum serves as a unique identifier for this compound, complementing the structural data obtained from NMR spectroscopy.

Conformational Isomer Identification via Vibrational Modes

The identification of conformational isomers of this compound through the analysis of their vibrational modes is a nuanced process that often relies on a combination of experimental spectroscopy and theoretical calculations. Due to the rotational freedom around the C-C single bonds, this compound can exist in several conformational states, or rotamers. Each of these conformers possesses a unique three-dimensional geometry and, consequently, a distinct set of vibrational frequencies.

For this compound, a similar array of conformers is anticipated, with the additional bromine atom on the first carbon atom influencing the energetics and geometries of these rotamers. Theoretical calculations are essential to predict the vibrational frequencies associated with each stable conformer. These calculations, typically performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can generate a theoretical vibrational spectrum for each rotamer.

By comparing the calculated spectra with experimentally obtained infrared (IR) and Raman spectra, it is possible to identify the vibrational bands corresponding to each conformer. Certain vibrational modes, particularly those involving the C-Br stretching and bending, as well as the torsional modes of the carbon backbone, are highly sensitive to the conformational state of the molecule. The presence of specific bands or shifts in band positions in the experimental spectrum can thus serve as a signature for the presence of a particular conformer.

Table 1: Predicted Dominant Conformers of this compound and Their Analogous Vibrational Characteristics (Based on 1,3-dibromopropane studies)

Conformer Designation (Analogous)Expected Point GroupKey Vibrational Mode Characteristics
Gauche-Gauche (GG)C1 or C2Complex spectra due to lower symmetry. Distinct C-Br stretching and torsional modes.
Anti-Gauche (AG)C1Asymmetric, leading to a rich vibrational spectrum.
Anti-Anti (AA)Cs or C2vHigher symmetry, resulting in fewer and often more distinct vibrational bands.

Note: This table is based on analogies with 1,3-dibromopropane and requires specific computational studies on this compound for accurate prediction.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Identity

Mass spectrometry is a critical analytical technique for confirming the molecular identity of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Elucidation of Fragmentation Pathways

While a specific mass spectrum for this compound is not widely published, the fragmentation pathways can be predicted with a high degree of confidence by examining the behavior of similar brominated alkanes, such as 1-bromopropane, under electron ionization (EI). nih.gov The presence of bromine atoms, with their two stable isotopes (79Br and 81Br) of nearly equal abundance, results in characteristic isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (M and M+2) of roughly equal intensity. nih.gov

Upon ionization, the molecular ion of this compound, [C₃H₅Br₃]⁺˙, will be formed. Due to the presence of three bromine atoms, the molecular ion region will exhibit a complex pattern of isotopic peaks. The most probable fragmentation pathways are expected to involve the cleavage of the C-Br bonds, which are generally weaker than C-C bonds. nih.gov

Key Predicted Fragmentation Pathways:

Loss of a Bromine Radical: The initial loss of a bromine radical (•Br) would lead to the formation of a [C₃H₅Br₂]⁺ ion. This is often a primary and significant fragmentation step.

Loss of HBr: The elimination of a molecule of hydrogen bromide (HBr) is another common pathway for halogenated alkanes, resulting in a [C₃H₄Br₂]⁺˙ ion.

Cleavage of C-C Bonds: Scission of the carbon-carbon bonds will also occur, leading to a variety of smaller fragment ions. For example, cleavage between C1 and C2 could yield [CHBr₂]⁺ and [CH₂CH₂Br]⁺˙ fragments, while cleavage between C2 and C3 could produce [CH₂Br]⁺ and [CH₂CHBr₂]⁺˙ fragments.

Formation of Hydrocarbon Fragments: The loss of all bromine atoms can lead to the formation of hydrocarbon fragments such as [C₃H₅]⁺.

Table 2: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound

m/z (for 79Br)Proposed Fragment IonLikely Fragmentation Pathway
201, 203, 205[C₃H₅Br₂]⁺Loss of •Br
199, 201, 203[C₃H₄Br₂]⁺˙Loss of HBr
171, 173[CHBr₂]⁺C1-C2 cleavage
121, 123[CH₂CH₂Br]⁺C1-C2 cleavage
93, 95[CH₂Br]⁺C2-C3 cleavage
41[C₃H₅]⁺Loss of all Br atoms

Note: The m/z values will show characteristic isotopic patterns due to the presence of 79Br and 81Br.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of this compound and its fragments. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound (C₃H₅Br₃), the exact mass can be calculated based on the precise masses of the most abundant isotopes (¹²C, ¹H, and ⁷⁹Br). This calculated exact mass can then be compared to the experimentally measured mass from HRMS to confirm the elemental composition with a high degree of certainty. This is particularly useful in distinguishing it from other compounds that might have the same nominal molecular weight.

Conformational Analysis of this compound in Solution and Gas Phase

The conformational landscape of this compound is influenced by a delicate balance of steric and electronic effects, which can be further modulated by the surrounding environment, such as the phase (gas or solution) and the nature of the solvent.

Equilibrium Studies of Rotamers

While direct experimental studies on the rotameric equilibrium of this compound are limited, insights can be drawn from extensive research on its isomer, 1,2,3-tribromopropane. For 1,2,3-tribromopropane, nuclear magnetic resonance (NMR) spectroscopy has been a powerful tool to study the populations of different rotamers in solution. The analysis of vicinal proton-proton coupling constants (³JHH) provides information about the dihedral angles between the protons and, by extension, the conformational preferences of the molecule. researchgate.net

It is expected that this compound also exists as a mixture of several stable rotamers in equilibrium. The relative energies of these rotamers, and thus their populations at a given temperature, are determined by factors such as steric hindrance between the bulky bromine atoms and dipole-dipole interactions. Semi-empirical and ab initio calculations can be employed to model the potential energy surface of the molecule as a function of its dihedral angles, allowing for the identification of low-energy conformers and the prediction of their relative stabilities. In the gas phase, techniques like gas electron diffraction (GED) could, in principle, provide information about the average molecular structure and the presence of different conformers. wikipedia.orgosti.govnih.gov

Solvent Effects on Conformational Preferences

The conformational equilibrium of this compound is expected to be significantly influenced by the polarity of the solvent. Studies on the related 1,2,3-tribromopropane have shown that in nonpolar solvents, specific enantiomeric conformations are favored. researchgate.net In contrast, polar solvents can stabilize more polar conformers, leading to a shift in the equilibrium and the contribution of multiple rotameric forms.

This solvent dependence arises from the different dipole moments of the various conformers. Rotamers with larger dipole moments will be preferentially stabilized in polar solvents through dipole-dipole interactions with the solvent molecules. This stabilization lowers their relative energy and increases their population in the equilibrium mixture.

Table 3: Expected Solvent Effects on the Conformational Equilibrium of this compound

Solvent TypeExpected Effect on Conformational Equilibrium
Nonpolar (e.g., carbon tetrachloride, hexane)Favors less polar conformers where the dipole moments of the C-Br bonds may partially cancel.
Polar (e.g., acetonitrile, dimethyl sulfoxide)Stabilizes more polar conformers, leading to a more complex mixture of rotamers.

Note: This table is based on established principles and data from analogous compounds. researchgate.net

Computational Chemistry and Theoretical Modeling of 1,1,3 Tribromopropane

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. ornl.govnrel.gov For 1,1,3-tribromopropane, these calculations can predict its most stable three-dimensional shape and the distribution of electron density, which are key to its behavior.

Geometry Optimization and Energetic Profiles

The first step in most computational chemical studies is geometry optimization, a process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. arxiv.orgresearchgate.netresearchgate.net For a flexible molecule like this compound, rotation around its carbon-carbon single bonds gives rise to various conformers, or rotamers.

Theoretical calculations would identify the different possible staggered and eclipsed conformations. The energetic profile of these conformers can be mapped by calculating the energy of the molecule as a function of the dihedral angles of the C-C bonds. It is expected that conformers that minimize the steric repulsion between the bulky bromine atoms would be the most energetically favorable. researchgate.net While specific energetic data for this compound is not widely published, studies on the related 1,2,3-tribromopropane (B147538) show that interactions between bromine atoms significantly influence conformational stability. researchgate.net

Table 1: Illustrative Conformational Analysis of this compound

ConformerDihedral Angle (Br-C1-C2-C3)Dihedral Angle (C1-C2-C3-Br)Relative Energy (Hypothetical)
Anti-Anti~180°~180°Lowest
Anti-Gauche~180°~60°Intermediate
Gauche-Gauche~60°~60°Higher
Eclipsed~0° or ~120°~0° or ~120°Highest (Transition State)
Note: This table is illustrative. The actual relative energies would be determined through quantum chemical calculations.

Analysis of Bonding and Electron Density Distribution

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. rsc.org The significant difference in electronegativity between carbon and bromine atoms results in highly polarized carbon-bromine (C-Br) bonds. This creates partial positive charges on the carbon atoms and partial negative charges on the bromine atoms.

Computational methods like Natural Bond Orbital (NBO) analysis can quantify these partial charges and describe the bonding in terms of localized orbitals. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also crucial. For a haloalkane like this compound, the HOMO is often associated with the lone pairs of the bromine atoms, while the LUMO is typically an anti-bonding orbital of a C-Br bond (σ*). The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. smolecule.com

Density Functional Theory (DFT) Applications to Reactivity

Density Functional Theory (DFT) is a popular and versatile computational method for studying the reactivity of chemical systems. nrel.gov It offers a good balance between accuracy and computational cost, making it suitable for exploring the potential chemical reactions of this compound.

Prediction of Reaction Pathways and Transition State Geometries

As a haloalkane, this compound is expected to undergo reactions such as nucleophilic substitution (SN2) and elimination (E2). DFT calculations can be used to model the entire reaction pathway for these transformations. chemrxiv.org This involves identifying and calculating the structures of the reactants, products, and, most importantly, the transition state. stanford.edu

The transition state is the highest energy point along the reaction coordinate and its geometry reveals the concerted process of bond breaking and bond formation. chemrxiv.org For an SN2 reaction, the transition state would feature the incoming nucleophile and the leaving bromide ion simultaneously associated with the carbon center. For an E2 reaction, the transition state would involve the simultaneous removal of a proton by a base and the departure of a bromide ion.

Calculation of Activation Barriers and Reaction Enthalpies

From the energies of the optimized reactants and the transition state, the activation barrier (or activation energy) for a reaction can be calculated. mit.edu A higher activation barrier implies a slower reaction rate. brainscape.com By comparing the activation barriers for competing pathways, such as SN2 versus E2, computational chemists can predict which reaction is more likely to occur under specific conditions.

Table 2: Hypothetical DFT Data for a Reaction of this compound

Reaction ParameterDescriptionIllustrative Value (kcal/mol)
Ea (SN2) Activation energy for nucleophilic substitutionValue would be calculated
Ea (E2) Activation energy for eliminationValue would be calculated
ΔH (SN2) Enthalpy of reaction for substitutionValue would be calculated
ΔH (E2) Enthalpy of reaction for eliminationValue would be calculated
Note: This table illustrates the type of data obtained from DFT calculations on reaction pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, isolated molecules (or a small number of molecules), molecular dynamics (MD) simulations are used to study the motion of atoms and molecules over time. researchgate.net This allows for the investigation of the dynamic behavior of this compound and its interactions within a larger system, such as in a solvent or interacting with a biological macromolecule.

MD simulations rely on a force field, a set of parameters that describes the potential energy of the system. These simulations can provide insights into:

Solvation: How solvent molecules arrange around a this compound molecule and the energetics of this process.

Conformational Dynamics: The transitions between different rotamers in a solution and the timescales on which they occur.

Transport Properties: Properties like diffusion coefficients can be calculated, which are relevant to its environmental fate and transport. researchgate.net

Although specific MD studies on this compound are scarce, the methodology is well-established for studying the behavior of small organic molecules in various environments.

Conformational Flexibility and Rotational Barriers

The three-carbon backbone of this compound allows for rotation around the C1-C2 and C2-C3 single bonds, leading to various spatial arrangements known as conformations. The stability of these conformers is largely dictated by steric and electrostatic interactions between the bulky bromine atoms and the hydrogen atoms.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory, DFT), are employed to map the potential energy surface of the molecule as a function of its dihedral angles. These calculations help identify the lowest energy (most stable) conformations and the energy barriers required for rotation from one conformation to another.

For halogenated propanes, a critical factor influencing conformational preference is the repulsion between halogen atoms. Semi-empirical calculations performed on the related isomer, 1,2,3-tribromopropane, indicate that conformations involving close (1,3) bromine-bromine interactions are energetically unfavorable and are effectively ruled out from the conformational equilibrium. cdnsciencepub.comresearchgate.net This principle is directly applicable to this compound, where conformations that would bring the bromine atom on C3 into close proximity with the two bromine atoms on C1 are expected to be highly destabilized. The large size of bromine atoms creates significant steric hindrance, which is a dominant factor in determining molecular stability and preferred orientations.

The energy differences between stable conformers and the heights of the rotational barriers separating them can be calculated. These barriers are crucial for understanding the molecule's dynamic behavior at different temperatures. Studies on similar halogenated molecules have used methods like dynamic NMR spectroscopy to experimentally determine these barriers, which can then be compared with theoretical calculations. sbq.org.br

Table 1: Predicted Key Factors in Conformational Stability of this compound

Interaction Type Predicted Effect on Stability Rationale
Steric Hindrance Major destabilizing factor The large van der Waals radius of bromine atoms leads to significant repulsive forces when they are in close proximity.
1,3-Parallel Halogen Interactions Strong destabilization Repulsive electrostatic and steric interactions between bromine atoms on C1 and C3 would make such conformations energetically unfavorable. researchgate.net
Gauche Interactions Moderate destabilization Interactions between substituents on adjacent carbon atoms can influence conformational preference.

Solvent-Molecule Interactions

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. Computational models are essential for understanding these complex interactions. Two primary approaches are used:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. frontiersin.org This method is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize conformers based on their molecular dipole moments.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the modeling of specific interactions, such as hydrogen bonding or specific dipole-dipole interactions, providing a more detailed picture of the first solvation shell. frontiersin.org

Table 2: Expected Influence of Solvent Polarity on this compound Conformations

Solvent Type Expected Effect Computational Model
Nonpolar (e.g., CCl₄, Hexane) Favors conformers with lower dipole moments to minimize unfavorable solute-solvent interactions. Implicit models with low dielectric constants or explicit models with nonpolar solvent molecules. frontiersin.orgcdnsciencepub.com

| Polar (e.g., Acetonitrile, DMSO) | Stabilizes conformers with higher dipole moments through favorable dipole-dipole interactions. cdnsciencepub.com | Implicit models with high dielectric constants or explicit models with polar solvent molecules. frontiersin.orgresearchgate.net |

Predictive Modeling of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical modeling is a powerful tool for predicting and interpreting the spectroscopic signatures of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational chemistry can predict NMR chemical shifts and spin-spin coupling constants. chemicalbook.com These calculations are typically performed using DFT methods. The predicted spectra for different conformations can be averaged, weighted by their calculated population, to yield a final spectrum that can be compared with experimental data. For this compound, a predicted ¹H NMR spectrum is available in chemical databases. molbase.com Furthermore, analysis of the coupling constants in the related 1,2,3-tribromopropane has been crucial for experimentally determining conformational populations, a technique that would be equally valuable for this compound. cdnsciencepub.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. By calculating the vibrational modes for each stable conformer, a complete theoretical spectrum can be generated. nist.gov This is useful for assigning experimental peaks to specific molecular motions and for identifying the presence of different conformers in a sample. researchgate.net

UV-Vis Spectroscopy: Predicting a UV-Vis spectrum involves calculating the electronic excited states of a molecule. faccts.de Time-Dependent Density Functional Theory (TD-DFT) is a common method used for this purpose. faccts.de The calculation provides the energies of electronic transitions (which correspond to the absorption wavelengths) and their probabilities (which correspond to the absorption intensities). For a molecule like this compound, which lacks extensive chromophores, the main absorptions would be expected in the deep UV region, corresponding to n → σ* and σ → σ* transitions associated with the C-Br and C-C bonds.

Table 3: Computational Methods for Predicting Spectroscopic Parameters

Spectroscopy Predicted Parameter Common Computational Method Application to this compound
NMR Chemical Shifts (δ), Coupling Constants (J) DFT (e.g., GIAO method) Aiding in structural elucidation and conformational analysis. chemicalbook.com
IR Vibrational Frequencies (cm⁻¹), Intensities DFT (Harmonic Frequency Analysis) Assigning vibrational modes and identifying conformers. nist.gov

| UV-Vis | Absorption Wavelengths (λ_max), Oscillator Strengths | TD-DFT | Predicting electronic transitions. faccts.de |

Table of Mentioned Compounds

Compound Name
This compound
1,2,3-Tribromopropane
1,1,3,3-Tetrachloropropane
Carbon Tetrachloride
Hexane
Acetonitrile

Applications of 1,1,3 Tribromopropane As a Building Block in Organic Synthesis

Role in the Synthesis of Pharmaceutially Relevant Compounds

While direct, named pharmaceutical compounds synthesized from 1,1,3-tribromopropane are not extensively documented in readily available literature, its utility lies in its role as a versatile intermediate for creating key structural motifs found in medicinally active molecules. study.com The distinct reactivity of its bromine atoms—two on a terminal carbon and one on the other end of the propane (B168953) chain—allows for selective substitution and elimination reactions. This opens pathways to a variety of functionalized molecules that can be further elaborated into complex pharmaceutical agents. study.com

One of the key applications of molecules with a 1,3-dihalogenated propane backbone is in the synthesis of cyclopropane (B1198618) derivatives. Cyclopropane rings are a common feature in a number of biologically active compounds, including some antiviral agents. The 1,3-disposition of bromine atoms in this compound makes it a suitable candidate for intramolecular cyclization reactions to form these highly strained and synthetically useful ring systems. study.com These reactions often involve the use of reducing agents or organometallic reagents to facilitate the formation of a new carbon-carbon bond.

The gem-dibromo group can be converted into a carbonyl group or used to form a carbon-carbon double bond, while the primary bromide is readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups necessary for biological activity. For instance, the primary bromide at the C3 position is more susceptible to nucleophilic attack via an SN2 mechanism due to being relatively unhindered. study.com This selective reactivity is crucial in multi-step syntheses where precise control over the introduction of functional groups is paramount.

Utility in the Creation of Agrochemical Precursors

Similar to its role in pharmaceutical synthesis, this compound and its isomers serve as important intermediates in the development of agrochemicals, such as fungicides and herbicides. chemimpex.com The creation of novel agrochemicals often relies on the synthesis of heterocyclic compounds, and building blocks like this compound can be instrumental in forming these ring structures.

The di- and tri-halogenated propane framework can be used to introduce a three-carbon chain into a larger molecule, which can then be cyclized to form various heterocyclic systems. For example, reaction with dinucleophiles can lead to the formation of six-membered rings, which are common scaffolds in many pesticides.

While specific, commercialized agrochemicals directly derived from this compound are not prominently cited in public literature, the fundamental reactions it undergoes are staples in the synthetic chemist's toolbox for creating novel crop protection agents. The ability to selectively functionalize the propane backbone allows for the fine-tuning of a molecule's biological activity and physical properties, which is a critical aspect of modern agrochemical research.

Formation of C3-Bridged Organic Scaffolds

The 1,3-relationship of the bromine atoms in this compound makes it a key precursor for the synthesis of C3-bridged organic scaffolds, including highly strained bicyclic systems. One notable example is the potential to synthesize bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are considered valuable in medicinal chemistry as bioisosteres for para-substituted benzene (B151609) rings, offering improved physicochemical properties such as increased solubility and metabolic stability. nih.govresearchgate.netchemrxiv.org

The synthesis of these bridged systems can be conceptualized through intramolecular cyclization reactions. For instance, treatment of this compound with a reducing metal could theoretically lead to the formation of a bicyclo[1.1.0]butane intermediate, a highly strained molecule that can be further functionalized. While direct synthesis of BCPs from this compound is not a commonly cited route, the principle of using 1,3-dihalo precursors to generate strained bicyclic systems is well-established in organic synthesis.

The ability to construct these rigid, three-dimensional scaffolds is of significant interest in drug discovery, as they allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

Development of Specialty Chemicals and Advanced Materials

The reactivity of this compound also lends itself to the development of specialty chemicals and advanced materials. Its isomer, 1,2,3-tribromopropane (B147538), is utilized in the production of flame-retardant materials for textiles and plastics. chemimpex.com While direct applications of this compound as a flame retardant are less common, its polyhalogenated nature suggests potential in this area.

In polymer chemistry, di- and tri-halogenated compounds can be used as chain transfer agents or as monomers in certain polymerization reactions. The presence of multiple reactive sites on this compound allows for the potential to create cross-linked polymers or to functionalize existing polymer chains, thereby modifying their physical and chemical properties. For instance, it could be used to introduce bromine atoms into a polymer backbone, which can then serve as handles for further chemical modifications or to enhance the material's flame resistance.

Design of Novel Reagents and Catalysts Utilizing this compound

The unique structure of this compound makes it a candidate for the design of novel organometallic reagents and catalysts. The formation of Grignard reagents from dihaloalkanes like 1,3-dibromopropane (B121459) is known to be complex, often leading to a mixture of products including cyclopropane. study.comadichemistry.com The preparation of a Grignard reagent from this compound would be expected to be even more intricate due to the presence of three bromine atoms with different reactivities. However, under controlled conditions, it may be possible to selectively form an organometallic species at the C3 position, creating a nucleophilic carbon center while retaining the gem-dibromo group for subsequent transformations. adichemistry.com

Furthermore, this compound can be a precursor for the synthesis of phosphonium (B103445) salts. Phosphonium salts are widely used as phase-transfer catalysts and as precursors to ylides in the Wittig reaction. mdpi.com By reacting this compound with a phosphine, it is possible to synthesize novel phosphonium salts with a unique substitution pattern, which could exhibit interesting catalytic properties or serve as specialized reagents in organic synthesis. mdpi.com

Environmental Degradation and Biotransformation Research of 1,1,3 Tribromopropane Mechanistic Focus

Abiotic Degradation Pathways in Environmental Contexts

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes. For 1,1,3-tribromopropane, the primary abiotic pathways of interest are hydrolysis and photolysis, which involve reaction with water and degradation by light, respectively.

The hydrolysis of this compound involves the nucleophilic substitution of a bromine atom with a hydroxide (B78521) ion (OH⁻) or water molecule. The structure of this compound features two types of carbon-bromine bonds: a primary C-Br bond at the C3 position and geminal C-Br bonds at the C1 position. The primary bromide at the C3 position is more susceptible to a bimolecular nucleophilic substitution (SN2) mechanism due to lower steric hindrance. In this reaction, a nucleophile, such as a hydroxide ion, directly attacks the carbon atom, leading to the displacement of the bromide ion and the formation of an alcohol.

In contrast, the carbon at the C1 position is more sterically hindered, which could slow down an SN2 reaction. Under certain conditions, such as in polar protic solvents, a unimolecular nucleophilic substitution (SN1) mechanism might be possible, involving the formation of a carbocation intermediate. However, for primary alkyl halides, the SN2 pathway is generally favored. The initial hydrolysis product would likely be 1,1-dibromo-3-propanol. Further hydrolysis of the remaining C-Br bonds can occur, eventually leading to the formation of various brominated propanols and ultimately, glycerol, although the rates of these subsequent reactions may vary.

Dehydrobromination, an elimination reaction, is another potential abiotic degradation pathway, particularly in the presence of a strong base. This process involves the removal of a hydrogen atom and a bromine atom to form an alkene, such as a dibromopropene isomer.

Table 1: Potential Hydrolysis Products of this compound

ReactantProductReaction Type
This compound1,1-Dibromo-3-propanolSN2 Hydrolysis
This compoundDibromopropene isomersDehydrobromination
1,1-Dibromo-3-propanol1-Bromo-1,3-propanediolSN2 Hydrolysis

This table is interactive. Click on the headers to sort.

Photolytic decomposition is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The carbon-bromine bond is weaker than carbon-hydrogen or carbon-carbon bonds, making it the most likely site for homolytic cleavage upon UV exposure. This process, known as photodissociation, generates a bromine radical and a bromopropyl radical.

The initial radical formation can occur at either the C1 or C3 position. The subsequent propagation steps involve these radicals reacting with other molecules, initiating a chain reaction. For instance, a bromine radical can abstract a hydrogen atom from another this compound molecule. The stability of the resulting carbon radical influences the position of this abstraction. These reactive radical species can then recombine or react with other environmental components, leading to a complex mixture of degradation products.

Enzymatic and Microbial Dehalogenation Mechanisms

The biodegradation of halogenated hydrocarbons is a key environmental process, often mediated by specific enzymes. Haloalkane dehalogenases are a prominent family of enzymes that catalyze the cleavage of carbon-halogen bonds. ebi.ac.ukmdpi.com

Haloalkane dehalogenases (HLDs) are microbial enzymes that convert haloalkanes to their corresponding alcohols, protons, and halide ions through a hydrolytic mechanism. mdpi.com These enzymes are attractive for bioremediation due to their broad substrate specificity and ability to function without cofactors. nih.gov HLDs belong to the α/β-hydrolase fold family and utilize a catalytic triad, typically involving a nucleophilic aspartate, a catalytic base (histidine), and a catalytic acid (aspartate or glutamate), to facilitate the cleavage of the C-X bond. mdpi.com

The general mechanism involves a nucleophilic attack by the aspartate residue on the carbon atom bearing the halogen, forming a covalent ester intermediate and releasing a halide ion. Subsequently, a water molecule, activated by the catalytic base, hydrolyzes this intermediate, regenerating the active site and releasing the alcohol product. mdpi.com

Several bacteria capable of degrading halogenated compounds have been isolated and their dehalogenases characterized. For example, haloalkane dehalogenase from Rhodococcus rhodochrous has been shown to dehalogenate short-chained aliphatic halogenated hydrocarbons. nih.gov While specific studies on the isolation of enzymes for this compound are limited, research on analogous compounds like 1,2,3-trichloropropane (B165214) and 1,2,3-tribromopropane (B147538) has led to the identification and engineering of dehalogenases with activity towards these recalcitrant molecules. ethz.chnih.govnih.gov For instance, the haloalkane dehalogenase DhaA from Rhodococcus sp. has been a target for directed evolution to improve its activity towards 1,2,3-trichloropropane. nih.govnih.gov

The substrate specificity of haloalkane dehalogenases is a critical characteristic. These enzymes can act on a range of mono-, di-, and tri-substituted halogenated hydrocarbons. nih.gov Studies have classified HLDs into different substrate-specificity groups (SSGs) based on their activity profiles with a diverse set of halogenated compounds. muni.cz

The presence of multiple bromine atoms in this compound suggests that it could be a substrate for certain broad-specificity HLDs. The initial dehalogenation would likely occur at the more accessible primary C-Br bond at the C3 position, followed by potential, albeit likely slower, dehalogenation at the geminal C-Br bonds at the C1 position.

Table 2: Examples of Haloalkane Dehalogenases and Their Substrates

EnzymeSource OrganismExample Substrates
DhlAXanthobacter autotrophicus1,2-Dichloroethane, 1,3-Dichloropropane muni.cz
LinBSphingobium japonicumBrominated and iodinated propanes and butanes muni.cz
DhaARhodococcus rhodochrous1,2,3-Trichloropropane (engineered mutants) nih.govnih.gov
DmmAMarine Metagenome1,2,3-Tribromopropane, 1,2-Dibromoethane nih.gov

This table is interactive. Click on the headers to sort.

Kinetic Modeling of Environmental Transformation Processes

Kinetic modeling is a mathematical approach used to describe the rates of chemical and biological processes. In the context of environmental science, it is used to predict the fate and persistence of contaminants. The degradation of organic compounds in the environment often follows first-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound. libretexts.org

The first-order rate equation can be expressed as:

Rate = -kC

Where:

Rate is the rate of degradation of the compound.

k is the first-order rate constant.

C is the concentration of the compound.

From this relationship, the half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated as:

t₁/₂ = ln(2) / k

While specific kinetic models for the complete environmental transformation of this compound are not extensively documented, the principles of first-order and pseudo-first-order kinetics are generally applied to model the disappearance of such pollutants from different environmental compartments. libretexts.org For instance, the degradation of brominated flame retardants in aquatic systems has been modeled to determine their dissipation times in different compartments like water and sediment. nih.gov Such models are essential for environmental risk assessment and for designing effective remediation strategies.

Prediction of Degradation Rates under Controlled Conditions

There is a lack of published studies that would allow for the prediction of degradation rates for this compound under controlled laboratory conditions. Research on other brominated propanes suggests that degradation can occur through both abiotic and biotic pathways, including hydrolysis and microbial action. For instance, the hydrolysis half-life of 1,3-dibromopropane (B121459) has been reported, but directly extrapolating this to this compound is not scientifically valid due to differences in chemical structure that influence reactivity. The presence of two bromine atoms on the same carbon atom (a geminal dihalide) in this compound would likely lead to different degradation mechanisms and rates compared to its isomers. Without experimental data, any prediction of its degradation kinetics would be purely theoretical.

Interactive Data Table: Predicted Degradation Parameters of this compound

ParameterPredicted ValueRemarks
Hydrolysis Half-life (t½)Data not availableExpected to be influenced by pH and temperature.
Photodegradation RateData not availableDependent on UV absorption and atmospheric conditions.
Biodegradation Rate Constant (k)Data not availableWould vary significantly with microbial populations and environmental conditions.

This table is for illustrative purposes and highlights the absence of specific data.

Mass Balance Studies in Environmental Compartments

No mass balance studies for this compound in any environmental compartment (air, water, soil, or sediment) have been found in the reviewed literature. Such studies are essential for understanding the distribution, accumulation, and ultimate fate of a chemical in the environment. For related compounds like 1,2,3-trichloropropane (TCP), it is known that they can be persistent in groundwater. enviro.wikicdc.gov However, the partitioning behavior and persistence of this compound, influenced by its specific physical-chemical properties like vapor pressure, water solubility, and octanol-water partition coefficient, have not been empirically determined.

Fate in Model Environmental Systems (e.g., Soil, Water)

Specific studies on the fate of this compound in model soil or water systems are not available. For other halogenated hydrocarbons, research indicates that their fate is governed by processes such as volatilization, sorption to soil organic matter, leaching into groundwater, and chemical or biological degradation. epa.gov In soil, factors like organic matter content, pH, and microbial activity would be critical in determining the mobility and persistence of this compound. In aquatic systems, volatilization and hydrolysis would be key processes.

For example, studies on soil fumigants like 1,3-dichloropropene (B49464) show that degradation rates are influenced by soil type and history of pesticide application. While these findings provide a general framework for how a halogenated propane (B168953) might behave, the unique structure of this compound necessitates specific research to determine its environmental behavior and potential transformation products. The degradation pathway for the isomeric 1,2,3-tribromopropane has been mapped and involves initial dehalogenation to 2,3-dibromo-1-propanol (B41173) by certain bacteria. ethz.ch It is plausible that microbial degradation of this compound, if it occurs, would also proceed via dehalogenation, but the specific enzymes and resulting metabolites are unknown.

Q & A

Q. Methodological Answer :

  • Engineering Controls : Use fume hoods (≥100 fpm face velocity) for volatile steps.
  • PPE : Nitrile gloves (≥8 mil), chemical-resistant aprons, and full-face shields.
  • Spill Management : Neutralize with activated carbon; deploy eyewash/shower stations within 10-second access.
    Chronic exposure monitoring (thyroid/liver function) is advised based on analogs .

Advanced: What integrated methodologies assess environmental fate and ecotoxicological risks of this compound?

Q. Methodological Answer :

  • Fugacity Modeling : Predict environmental partitioning using log Kow and Henry’s Law constants.
  • Microcosm Studies : Measure bioaccumulation in aquatic ecosystems (e.g., algae → fish).
  • QSAR Analysis : Estimate toxicity thresholds for untested species.
    EPA evaluations prioritize compounds with LC50 <5 mg/L (sensitive fish) and half-life >60 days in water .

Advanced: How should chronic toxicity studies evaluate mammalian organ system effects?

Q. Methodological Answer :

  • Species/Routes : Use rodents (oral gavage/inhalation) per OECD TG 452.
  • Endpoints : Monitor hepatic (ALT), renal (BUN), and hormonal (T3/T4) biomarkers.
  • Dosing : Apply LOAEL/NOAEL (e.g., 10 mg/kg/day LOAEL) with non-linear modeling.
    Subchronic studies identified liver/kidney damage as primary outcomes .

Q. Methodological Answer :

  • Radical Bromination : UV-light-initiated reaction with NBS in CCl4, controlled stoichiometry.
  • Nucleophilic Substitution : React 1,3-dibromopropane with HBr/AlBr3.
  • Purification : Fractional distillation under reduced pressure (bp ~120°C at 20 mmHg).
    Temperatures <60°C suppress elimination byproducts .

Advanced: What models elucidate metabolic pathways and toxicokinetics?

Q. Methodological Answer :

  • Hepatocyte Cultures : Primary rat hepatocytes for CYP450/GST activity.
  • Radiolabeled Tracers : <sup>14</sup>C-labeled compound in rats to quantify tissue distribution.
  • PBPK Modeling : Integrate absorption (ka) and renal clearance.
    Metabolite profiling identified glutathione conjugates as major detoxification products .

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